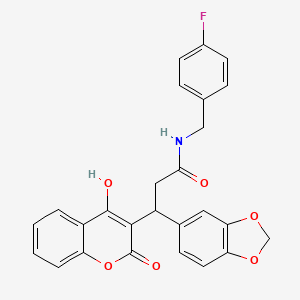![molecular formula C30H25Cl2N3O B11051699 N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide, often referred to as “Compound X” , belongs to the class of azulene derivatives. Azulenes are bicyclic aromatic compounds with a characteristic seven-membered ring fused to a five-membered ring. The compound’s structure contains both phenyl and chlorophenyl substituents, making it intriguing for various applications.
Méthodes De Préparation
Synthetic Routes::
Cycloaddition Reaction: One synthetic route involves a cycloaddition reaction between a suitable azulene precursor and an appropriate amine. The chlorophenyl and methylphenyl substituents are introduced during this step.
Amide Formation: The carboxamide group is introduced via amide formation, typically using a coupling agent (e.g., EDC/HOBt) and a suitable amine.
Reduction: The tetrahydro ring system is formed by reducing the azulene moiety under mild conditions.
Industrial Production:: Industrial-scale production of Compound X involves optimizing the synthetic steps mentioned above. Precursor availability, reaction efficiency, and purification methods play crucial roles in achieving high yields.
Analyse Des Réactions Chimiques
Compound X undergoes several reactions:
Oxidation: The phenyl and chlorophenyl groups can be oxidized to corresponding ketones or carboxylic acids.
Reduction: Reduction of the azulene ring system can lead to the fully saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents include:
Lithium aluminum hydride (LiAlH₄): for reduction.
Chlorine or bromine: for halogenation.
Acids or bases: for hydrolysis or amidation.
Major products depend on reaction conditions and substituent positions.
Applications De Recherche Scientifique
Compound X finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Photophysics: Studied for its fluorescence properties and potential use in imaging.
Materials Science: Explored for its role in organic electronics and optoelectronic devices.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its azulene core, which imparts distinct properties. Similar compounds include other azulenes, but none share precisely the same substituent pattern.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Propriétés
Formule moléculaire |
C30H25Cl2N3O |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C30H25Cl2N3O/c1-19-10-12-20(13-11-19)26-18-35-28(29(36)33-22-14-15-24(31)25(32)17-22)27(21-7-3-2-4-8-21)23-9-5-6-16-34(26)30(23)35/h2-4,7-8,10-15,17-18H,5-6,9,16H2,1H3,(H,33,36) |
Clé InChI |
VREZIEAWWSRGAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)

![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)
![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)
![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)


![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)